molecular formula C23H28N4O3S2 B11626773 (2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide

(2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide

Cat. No.: B11626773
M. Wt: 472.6 g/mol
InChI Key: OAUZLVPBLLINTE-WGOQTCKBSA-N
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Description

(2E)-N-[4-(HEXYLOXY)PHENYL]-4-OXO-2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazine ring, a thiophene moiety, and a hexyl ether group, making it an interesting subject for chemical and biological studies.

Properties

Molecular Formula

C23H28N4O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

(2E)-N-(4-hexoxyphenyl)-4-oxo-2-[(E)-1-thiophen-2-ylethylidenehydrazinylidene]-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C23H28N4O3S2/c1-3-4-5-6-13-30-18-11-9-17(10-12-18)24-22(29)20-15-21(28)25-23(32-20)27-26-16(2)19-8-7-14-31-19/h7-12,14,20H,3-6,13,15H2,1-2H3,(H,24,29)(H,25,27,28)/b26-16+

InChI Key

OAUZLVPBLLINTE-WGOQTCKBSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N\N=C(/C)\C3=CC=CS3)/S2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NN=C(C)C3=CC=CS3)S2

Origin of Product

United States

Preparation Methods

The synthesis of (2E)-N-[4-(HEXYLOXY)PHENYL]-4-OXO-2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazine ring and the introduction of the hexyl ether and thiophene groups. The synthetic route may involve the following steps:

    Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hexyl Ether Group: This step involves the alkylation of a phenol derivative with hexyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Thiophene Moiety: This can be accomplished through the reaction of a suitable thiophene precursor with an aldehyde or ketone under acidic conditions.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(2E)-N-[4-(HEXYLOXY)PHENYL]-4-OXO-2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, catalysts like palladium or copper.

Major products formed from these reactions depend on the specific conditions and reagents used but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(HEXYLOXY)PHENYL]-4-OXO-2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and affecting downstream signaling pathways.

    Interacting with DNA or RNA: Influencing gene expression and cellular functions.

    Modulating Cellular Processes: Such as apoptosis, cell proliferation, or inflammation.

The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental investigation.

Comparison with Similar Compounds

Similar compounds to (2E)-N-[4-(HEXYLOXY)PHENYL]-4-OXO-2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZINANE-6-CARBOXAMIDE include other thiazine derivatives, thiophene-containing compounds, and hexyl ether-substituted molecules. Some examples are:

    Thiazine Derivatives: Compounds with similar thiazine ring structures but different substituents.

    Thiophene-Containing Compounds: Molecules with thiophene rings and various functional groups.

    Hexyl Ether-Substituted Molecules: Compounds with hexyl ether groups attached to different aromatic or heterocyclic rings.

The uniqueness of (2E)-N-[4-(HEXYLOXY)PHENYL]-4-OXO-2-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZINANE-6-CARBOXAMIDE lies in its specific combination of these structural features, which may confer distinct chemical and biological properties.

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